molecular formula C8H6Cl2O B3032545 3-Chloro-5-methylbenzoyl chloride CAS No. 21900-22-1

3-Chloro-5-methylbenzoyl chloride

Cat. No. B3032545
CAS RN: 21900-22-1
M. Wt: 189.04 g/mol
InChI Key: AMRZUHVOHXAKIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated aromatic compounds often involves steps such as chlorination, cyclization, and acylation. For instance, the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride was achieved through a series of reactions starting from 2-chloro-6-fluorobenzaldehyde, which included oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, resulting in a total yield of 60.2% . This suggests that a similar approach could be used for synthesizing 3-Chloro-5-methylbenzoyl chloride, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds can be complex and is often determined using techniques such as X-ray diffraction. For example, the crystal structure of a compound with a chloro-substituted aromatic ring was determined, revealing a non-planar conformation and specific bond lengths and angles . Similarly, the molecular structure of a dysprosium(III) complex derived from a ligand with a chloro-substituted aromatic ring was elucidated, showing the coordination of the metal ions with the ligand . These studies indicate that the molecular structure of this compound could also be determined using such techniques, providing detailed information about its geometry and electronic configuration.

Chemical Reactions Analysis

Chlorinated aromatic compounds can participate in various chemical reactions, including those involving coordinate bonds. For instance, a study provided direct evidence of the existence of organic derivatives of pentacoordinated silicon with a coordinate bond between the silicon atom and chloride ion . This highlights the potential reactivity of chlorinated compounds in forming complex structures with other elements. Additionally, the presence of chloro and methyl groups on an aromatic ring can influence the reactivity and the types of reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. The crystal structure, spectroscopic studies, and conformational analyses of such compounds provide valuable information about their stability, density, and conformational preferences . For example, the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole revealed its non-planar conformation and specific crystallographic parameters . These properties are crucial for understanding the behavior of this compound in different environments and can be used to predict its solubility, melting point, and other relevant physical properties.

properties

IUPAC Name

3-chloro-5-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRZUHVOHXAKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568142
Record name 3-Chloro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21900-22-1
Record name 3-Chloro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-5-methylbenzoic acid (9.4 g) and phosphorous pentachloride (11.6 g) is stirred at room temperature for 1 hour and then distilled to yield phosphorous oxychloride, b.p. 45°/85 mm and 3-chloro-5-methylbenzoyl chloride, b.p. 56°/0.1 mm (10 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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